

# three-dimensional structure of PcTX1

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## Compound of Interest

Compound Name: PcTX1

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An In-depth Technical Guide to the Three-Dimensional Structure of Psalmotoxin 1 (**PcTX1**)

## Introduction

Psalmotoxin 1 (**PcTX1**), a 40-amino acid peptide isolated from the venom of the Trinidad tarantula *Psalmopoeus cambridgei*, is a potent and highly specific inhibitor of the acid-sensing ion channel 1a (ASIC1a).<sup>[1][2]</sup> ASIC1a is a proton-gated cation channel implicated in a variety of physiopathological processes, including pain perception, ischemic neuroprotection, and synaptic plasticity.<sup>[1][3]</sup> The unique specificity of **PcTX1** for ASIC1a makes it an invaluable pharmacological tool for studying the channel's function and a promising lead compound for the development of novel therapeutics.<sup>[3]</sup> This guide provides a detailed overview of the three-dimensional structure of **PcTX1**, the experimental methods used for its determination, and its mechanism of action.

## The Three-Dimensional Structure of PcTX1

The solution structure of **PcTX1** was determined using two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy.<sup>[1][4]</sup> The toxin adopts a compact, well-defined structure characteristic of the inhibitor cystine knot (ICK) motif, a scaffold common to many ion channel-acting toxins from spiders, scorpions, and cone snails.<sup>[1][2]</sup>

Key structural features include:

- **Inhibitor Cystine Knot (ICK) Motif:** The structure is stabilized by a dense core of three disulfide bridges.<sup>[2]</sup> This motif confers significant thermal and chemical stability to the peptide.

- Antiparallel  $\beta$ -Sheet: The main secondary structural element is a three-stranded antiparallel  $\beta$ -sheet.[\[2\]](#)
- Emergent Loops: Three loops and the N- and C-termini emerge from the disulfide-rich core.[\[2\]](#)
- $\beta$ -Hairpin Loop ( $\beta$ HL): A dynamic  $\beta$ -hairpin loop protrudes from the core and is a critical region for interaction with the ASIC1a channel.[\[5\]](#)

The structural determination relied on a significant number of experimental constraints, ensuring a high-resolution model of the peptide in solution.

## Table 1: Structural Statistics and Quantitative Data for PcTX1

Parameter	Value	Reference
PDB ID	1LMM, 2KNI	<a href="#">[2]</a> <a href="#">[5]</a>
Determination Method	1H 2D NMR Spectroscopy	<a href="#">[1]</a>
Molecular Mass (Da)	4686.19 (monoisotopic)	<a href="#">[1]</a>
Amino Acid Residues	40	<a href="#">[5]</a> <a href="#">[6]</a>
NMR Constraints		
Total NOE-based Distance Restraints	374	<a href="#">[1]</a>
Intraresidue Restraints	195	<a href="#">[1]</a>
Sequential Restraints	111	<a href="#">[1]</a>
Medium-range Restraints	24	<a href="#">[1]</a>
Long-range Restraints	44	<a href="#">[1]</a>
Hydrogen Bond Restraints	12	<a href="#">[1]</a>
Dihedral Angle Constraints	21	<a href="#">[1]</a>
Functional Data		
IC50 vs. ASIC1a	1.2 nM	<a href="#">[1]</a>

## Experimental Protocols for Structure Determination

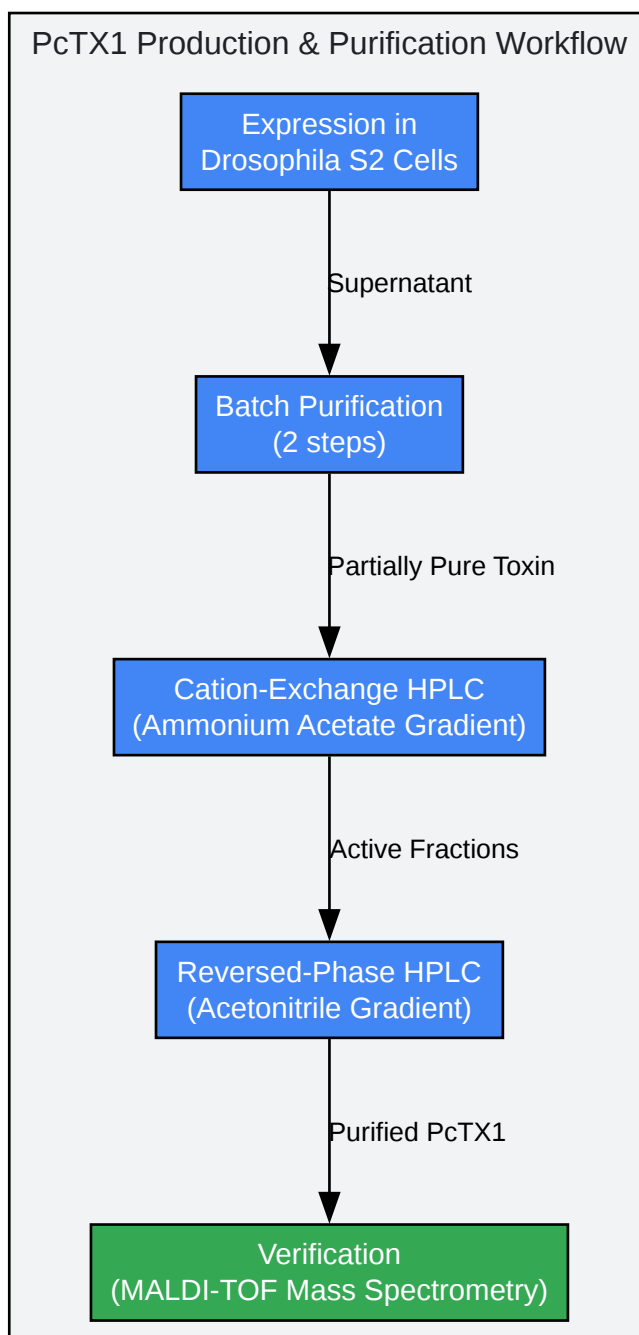
The determination of the **PcTX1** structure involved recombinant production of the peptide followed by NMR analysis.

### Recombinant Production and Purification of PcTX1

To obtain sufficient quantities of the toxin for structural studies, **PcTX1** was produced recombinantly using a *Drosophila melanogaster* S2 cell expression system.[\[1\]](#) The expressed peptide was then purified to homogeneity.

Methodology:

- Expression: **PcTX1** was expressed in Drosophila S2 cells, a system capable of producing correctly folded and active spider toxins.[\[1\]](#)
- Initial Purification: The cell culture supernatant was subjected to two steps of batch purification.
- Cation-Exchange HPLC: The partially purified toxin was loaded onto a Tosoh SP5PW cation-exchange semi-preparative column and eluted with a linear gradient of ammonium acetate.[\[1\]](#)
- Reversed-Phase HPLC: The final purification step involved reversed-phase HPLC on a semi-preparative C18 column using a linear gradient of acetonitrile.[\[1\]](#)
- Verification: The purified recombinant **PcTX1 (PcTx1r)** was verified by MALDI-TOF mass spectrometry to confirm its identity and purity, showing a measured mass identical to the native peptide.[\[1\]](#)



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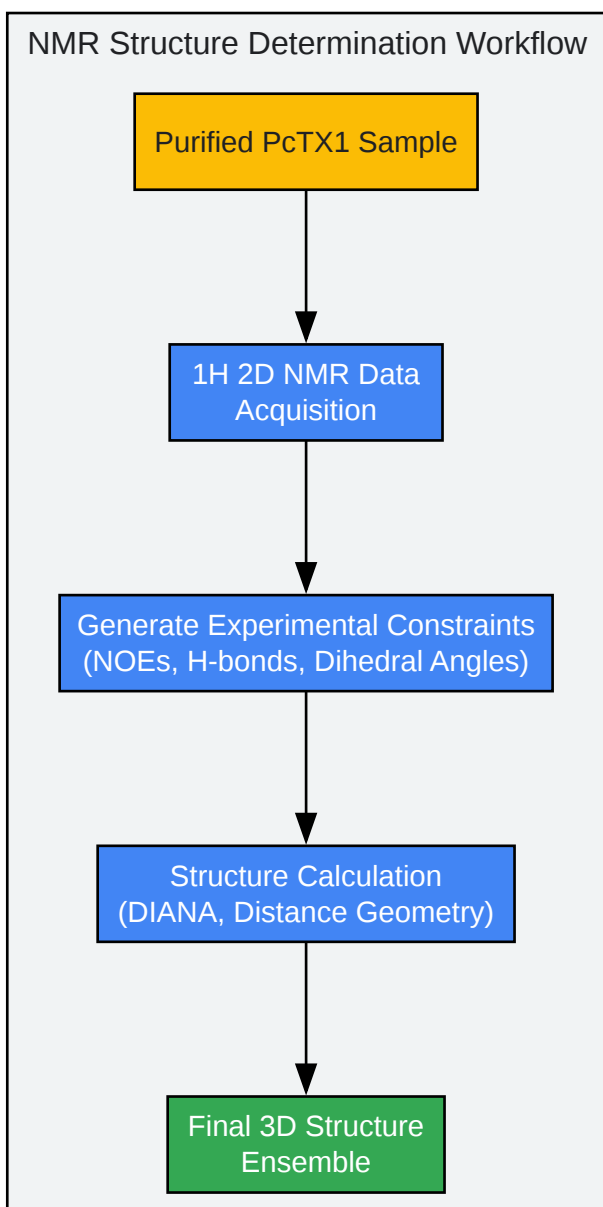
**PcTX1** Production and Purification Workflow.

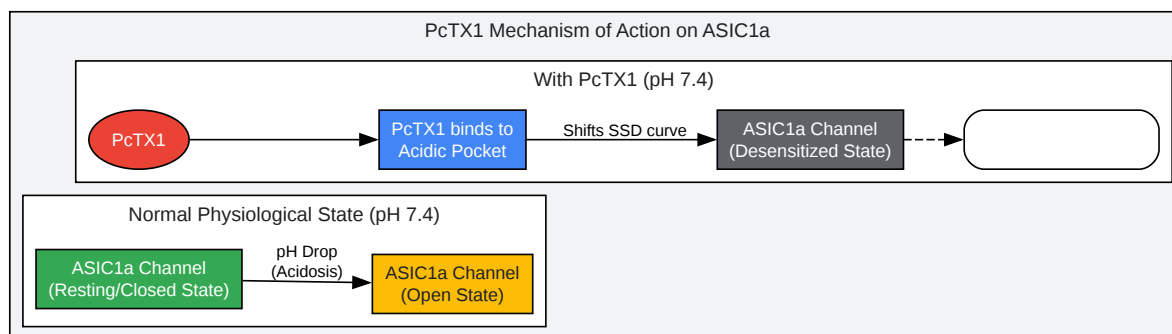
## NMR Structure Determination

The three-dimensional structure of the purified **PcTX1** was determined in solution using <sup>1</sup>H 2D NMR spectroscopy.

#### Methodology:

- **Sample Preparation:** A sample of purified **PcTX1r** was prepared for NMR analysis.
- **NMR Data Acquisition:** A series of <sup>1</sup>H 2D NMR experiments were conducted to collect data on through-bond and through-space proton correlations.
- **Constraint Generation:** The NMR spectra were analyzed to generate a set of experimental constraints:
  - **Distance Restraints:** 374 NOE-based distance restraints were derived to define distances between protons.[\[1\]](#)
  - **Hydrogen Bond Restraints:** 12 hydrogen bond restraints were identified based on proton exchange rates.[\[1\]](#)
  - **Dihedral Angle Constraints:** 21 dihedral angle constraints were derived from coupling constants.[\[1\]](#)
  - **Disulfide Bridges:** Nine distance restraints were added to define the three disulfide bridges, consistent with the known ICK motif.[\[1\]](#)
- **Structure Calculation:** The collected constraints were used as input for structure calculation software. The structures were calculated with DIANA using a distance geometry protocol.[\[1\]](#)
- **Final Structure Ensemble:** The calculation process generated an ensemble of structures consistent with the experimental data, representing the dynamic nature of the peptide in solution.





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